molecular formula Cl4Sn B050977 Tin tetrachloride CAS No. 7646-78-8

Tin tetrachloride

Cat. No.: B050977
CAS No.: 7646-78-8
M. Wt: 260.5 g/mol
InChI Key: HPGGPRDJHPYFRM-UHFFFAOYSA-J
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Description

Tin tetrachloride, also known as stannic chloride, is an inorganic compound with the chemical formula SnCl₄. It is a colorless, hygroscopic liquid that fumes on contact with air due to hydrolysis. This compound is widely used as a precursor to other tin compounds and has significant applications in various fields, including organic synthesis and industrial processes .

Mechanism of Action

The coordination of the carbonyl oxygen atom of the carboxylic acid substrate to the Lewis acid induces molecular polarization, thereby enhancing its reactivity for subsequent nucleophilic attack .

Safety and Hazards

Tin tetrachloride is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to handle it in a well-ventilated place and wear suitable protective clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tin tetrachloride is typically prepared by the direct chlorination of tin metal. The reaction involves passing chlorine gas over molten tin at elevated temperatures (around 115°C):

Sn+2Cl2SnCl4\text{Sn} + 2\text{Cl}_2 \rightarrow \text{SnCl}_4 Sn+2Cl2​→SnCl4​

This reaction produces anhydrous this compound .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar chlorination processes. The crude product is often purified through distillation or rectification to remove impurities and achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Tin tetrachloride is known for its reactivity as a Lewis acid. It undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form hydrochloric acid and tin dioxide.

    Reacts with Grignard reagents to form tetraalkyltin compounds:

    Substitution Reactions: SnCl4+4RMgClSnR4+4MgCl2\text{SnCl}_4 + 4\text{RMgCl} \rightarrow \text{SnR}_4 + 4\text{MgCl}_2 SnCl4​+4RMgCl→SnR4​+4MgCl2​

    Reacts with tetraorganotin compounds to form diorganotin dichlorides:

    Redistribution Reactions: SnCl4+SnR42SnCl2R2\text{SnCl}_4 + \text{SnR}_4 \rightarrow 2\text{SnCl}_2\text{R}_2 SnCl4​+SnR4​→2SnCl2​R2​

Common Reagents and Conditions: Common reagents used in reactions with this compound include water, Grignard reagents, and tetraorganotin compounds. These reactions typically occur under controlled conditions to ensure the desired products are formed .

Major Products: The major products formed from reactions with this compound include hydrochloric acid, tetraalkyltin compounds, and diorganotin dichlorides .

Comparison with Similar Compounds

    Tin(II) chloride (SnCl₂): A reducing agent with different reactivity compared to tin tetrachloride.

    Silicon tetrachloride (SiCl₄): Similar in structure but used primarily in the production of silicon-based materials.

    Germanium tetrachloride (GeCl₄): Used in the production of germanium-based semiconductors.

    Lead(IV) chloride (PbCl₄): Less commonly used due to toxicity concerns.

Uniqueness: this compound is unique due to its high reactivity as a Lewis acid and its versatility in forming various organotin compounds. Its applications in organic synthesis and industrial processes make it a valuable compound in both research and industry .

Properties

IUPAC Name

tin(4+);tetrachloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.Sn/h4*1H;/q;;;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGGPRDJHPYFRM-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tin chloride (SnCl4)
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CAS No.

7646-78-8, 1344-13-4
Record name Tin tetrachloride
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Record name Tin chloride
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Record name Tin chloride
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Record name Tin chloride
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Record name STANNIC CHLORIDE
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Record name Tin chloride (SnCl4)
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Melting Point

-33 °C
Record name Tin chloride (SnCl4)
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Customer
Q & A

Q1: What is the molecular formula and weight of tin tetrachloride?

A1: this compound, also known as tin(IV) chloride, has the molecular formula SnCl4 and a molecular weight of 260.52 g/mol.

Q2: What is the molecular structure of this compound?

A2: this compound exists as a tetrahedral molecule in the gas phase []. This structure has been confirmed by gas-electron diffraction studies [].

Q3: Does this compound form complexes with other molecules?

A3: Yes, this compound is a strong Lewis acid and readily forms complexes with electron-pair donors (Lewis bases). These include:

  • Ethers: this compound forms both 1:1 and 2:1 complexes with diethyl ether. The 1:1 complex (Et2O-SnCl4) is more labile, while the 2:1 complex ((Et2O)2·SnCl4) is more stable [].
  • Esters: this compound forms coordination complexes with diesters of α,ω-dicarboxylic acids [].
  • Aliphatic compounds: Complexes of this compound with alcohols and esters have been investigated using Mössbauer spectroscopy [].
  • Nitrogen-containing compounds: this compound forms complexes with 1,4-diaryl-2,3-dimethyl-1,4-diazabutadiene, studied by thermal analysis, IR, Raman, and NMR spectroscopy [].

Q4: Is this compound used as a catalyst?

A4: Yes, this compound is a versatile Lewis acid catalyst used in various organic reactions, including:

  • Esterification: It catalyzes the synthesis of various esters like isoamyl acetate, n-amyl acetate, n-butyl acetate [], sec-butyl acetate [], sec-butyl-lactate [], and banana oil [].
  • Friedel-Crafts Acylation: this compound effectively catalyzes Friedel-Crafts acylation of aromatic compounds, including thiophene, using the phase-vanishing method [].
  • Allylic Substitution: this compound catalyzes regiospecific allylic substitution of quinone monoketals with α-oxoketene dithioacetals, providing a route to benzofurans and coumestans [].
  • Polymerization: It acts as a co-initiator in the cationic polymerization of indene [] and vinyl acetate []. It is also used in the synthesis of star styrene-butadiene solution rubber [] and styrene-isoprene-butadiene terpolymer [].
  • Synthesis of heterocycles: this compound supported on nano silica gel catalyzes the synthesis of pyrano[3,2-b]pyran derivatives [].

Q5: How does the presence of this compound affect the thermal decomposition of azo compounds?

A5: this compound significantly increases the decomposition rates of α,α′-azobisisobutyronitrile (AIBN) and dimethyl α,α′-azobisisobutyrate (MAIB). This acceleration is attributed to the formation of complexes between this compound and the azo compounds, leading to a larger frequency factor in the Arrhenius equation [].

Q6: Can this compound be used in enantioselective synthesis?

A6: Yes, chiral Lewis acid-assisted Brønsted acids (LBAs), prepared from this compound and optically active binaphthol derivatives, are effective chiral proton donors in enantioselective protonation and biomimetic polyene cyclization []. These chiral LBAs have been used to synthesize α-aryl or α-halo ketones, α-arylcarboxylic acids, and polycyclic isoprenoids with high enantiomeric excess [].

Q7: What is the stability of this compound?

A7: this compound is highly reactive with water, hydrolyzing to form tin dioxide and hydrogen chloride. It should be handled under anhydrous conditions.

Q8: Can this compound be used to modify surfaces?

A8: Yes, this compound reacts with hydroxyl groups on rutile (titanium dioxide) surfaces, forming Ti-O-Si bonds and leading to a modified surface with Bronsted acidity [].

Q9: How is this compound utilized in material science?

A9: this compound serves as a precursor in the synthesis of various materials:

  • Tin dioxide (SnO2) nanoparticles: Different morphologies of SnO2 nanoparticles can be achieved by varying the precursor base during the hydrolysis of hydrated this compound under solvothermal conditions [].
  • Graphene modified tin dioxide electrodes: this compound is used in the preparation of graphene-tin tetrachloride sol, a precursor for electrolysis electrodes loaded with graphene modified tin dioxide [].
  • Tin sulfide (SnS) thin films: this compound is used as a precursor in the ultrasonic spray pyrolysis method to deposit SnS thin films [].
  • Lanthanum stannate (La2Sn2O7) nanopowder: this compound, along with lanthanum nitrate, is used in the preparation of high-purity La2Sn2O7 nanopowder via a sol-gel method followed by sintering [].
  • Ferric oxide coated tin dioxide microballoons: this compound, along with ferric trichloride, is used in the hydrothermal synthesis of ferric oxide coated tin dioxide nanometer polycrystalline microballoons [].

Q10: How does the concentration of the precursor solution affect the properties of SnS thin films deposited by ultrasonic spray pyrolysis?

A10: The concentration of thiourea in the precursor solution significantly influences the phase and morphology of SnS thin films prepared by ultrasonic spray pyrolysis []. Higher thiourea concentrations lead to the formation of single-phase SnS films with larger particles and improved carrier concentration [].

Q11: How do seed layers impact the characteristics of ZnO nanorods in dye-sensitized solar cells?

A11: The method used to prepare seed layers (sputtering or spin-coating) on FTO (fluorine-doped tin oxide) glass significantly influences the alignment and morphology of ZnO nanorods grown on them. This, in turn, affects the performance of ZnO nanorod-based dye-sensitized solar cells (DSSCs) [].

Q12: What are the safety concerns associated with this compound?

A12: this compound is corrosive and releases hydrogen chloride gas upon contact with moisture, posing inhalation hazards. Appropriate safety measures, including ventilation and personal protective equipment, are crucial when handling this compound.

Q13: How does the use of Jatropha curcas seeds impact the toxicity of landfill leachate treated with this compound?

A13: The addition of Jatropha curcas seeds as a coagulant aid alongside this compound in the treatment of landfill leachate can reduce the required dosage of this compound and mitigate the toxicity of the treated leachate to red tilapia fish (Oreochromis niloticus) [].

Q14: Has this compound been used in warfare?

A14: Yes, this compound was used as a component in chemical weapons during World War I. It was mixed with other toxic substances like phosgene, chloropicrin, and arsenic trichloride to enhance their effectiveness [].

Q15: How is this compound used in the synthesis of organotin compounds?

A15: this compound serves as a starting material for the synthesis of various organotin compounds, including tricyclohexyltin chloride [], tetraalkyltin and tetraaryltin compounds, and mixed methylchlorotin intermediates []. These organotin compounds have applications in various fields, including pharmaceuticals and materials science.

Q16: Are there any computational studies related to this compound?

A16: Yes, computational studies, including density functional theory (DFT) calculations, have been employed to investigate the mechanism of the reverse Kocheshkov reaction in the synthesis of pseudostannatranes using this compound [].

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